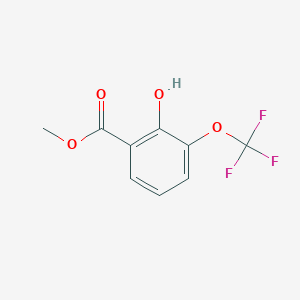
1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy-: is an organic compound with the molecular formula C12H12O3 It is a derivative of naphthalene, characterized by the presence of an epoxide ring and two methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy- can be synthesized through several methods. One common approach involves the epoxidation of 1,4-dihydronaphthalene derivatives. The reaction typically employs peracids such as meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide, dichloromethane, low temperatures.
Reduction: Lithium aluminum hydride, ether solvents, room temperature.
Substitution: Nucleophiles like sodium methoxide, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Formation of diols or other oxygenated derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving epoxides. It can also serve as a model compound to investigate the metabolic pathways of naphthalene derivatives.
Medicine: The compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, 1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy- can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can undergo nucleophilic attack by amino acid residues in enzymes, leading to the formation of covalent adducts. This interaction can inhibit enzyme activity or alter receptor function, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1,4-Dihydro-1,4-epoxynaphthalene
- 1,4-Dihydronaphthalene-1,4-oxide
- 1,4-Dihydronaphthalene-1,4-endo-oxide
- 7-Oxabenzonorbornadiene
Comparison: 1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy- is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for research and application development.
Eigenschaften
CAS-Nummer |
26002-73-3 |
|---|---|
Molekularformel |
C12H12O3 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
3,6-dimethoxy-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C12H12O3/c1-13-7-3-4-8(14-2)12-10-6-5-9(15-10)11(7)12/h3-6,9-10H,1-2H3 |
InChI-Schlüssel |
PZUCPFIGXOBMSF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C3C=CC(C2=C(C=C1)OC)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



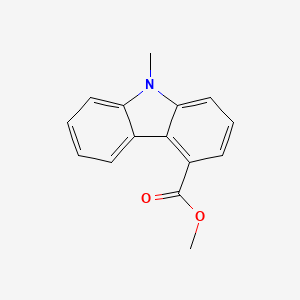
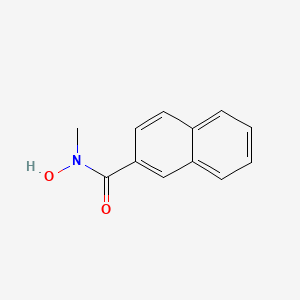
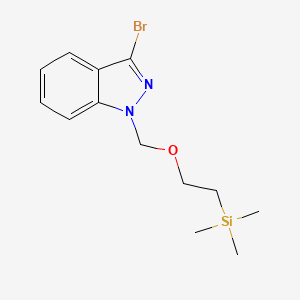
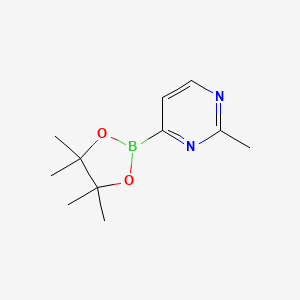
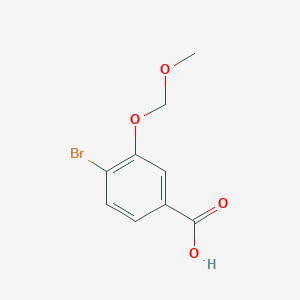
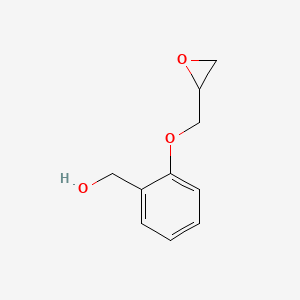

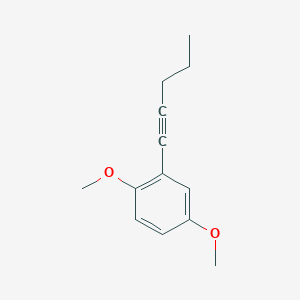

![Ethyl 2-[2-(trifluoromethyl)pyrimidin-4-yl]acetate](/img/structure/B13980277.png)
![N-methyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanamine](/img/structure/B13980284.png)
![(7-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)methanol](/img/structure/B13980285.png)
